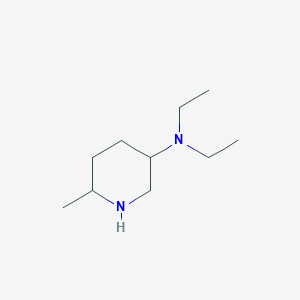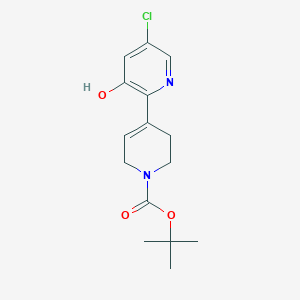
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C10H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chlorinated pyridine ring, and a tetrahydropyridine moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-hydroxypyridine and tert-butyl carbamate.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group on the pyridine ring.
Formation of Intermediate: The deprotonated intermediate is then reacted with a suitable electrophile, such as tert-butyl chloroformate, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the tetrahydropyridine moiety.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)piperidine-1-carboxylate: Similar structure but contains a piperidine ring instead of a tetrahydropyridine ring.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide: Similar structure but contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19ClN2O3 |
|---|---|
Molekulargewicht |
310.77 g/mol |
IUPAC-Name |
tert-butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)18-6-4-10(5-7-18)13-12(19)8-11(16)9-17-13/h4,8-9,19H,5-7H2,1-3H3 |
InChI-Schlüssel |
BQBNJORVYNASBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=N2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


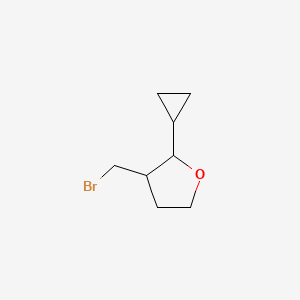
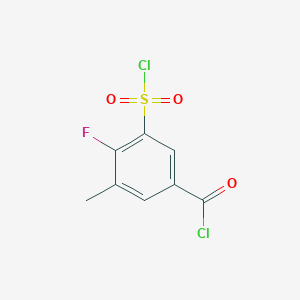
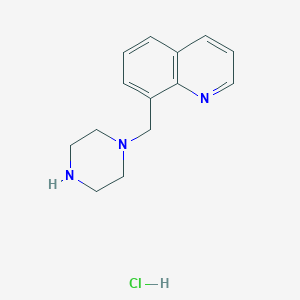

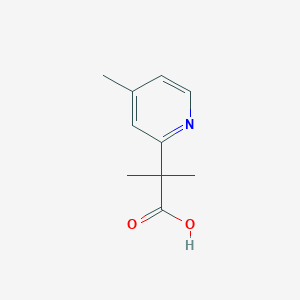
amine](/img/structure/B13189429.png)
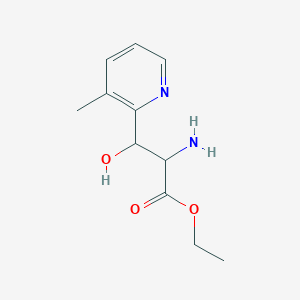
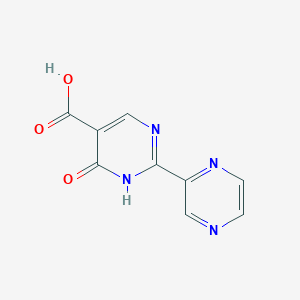
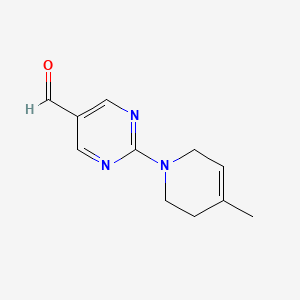
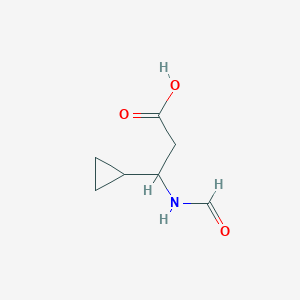
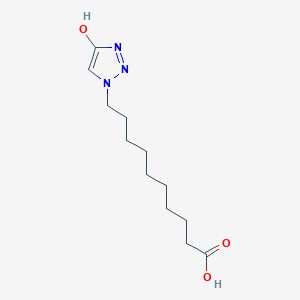
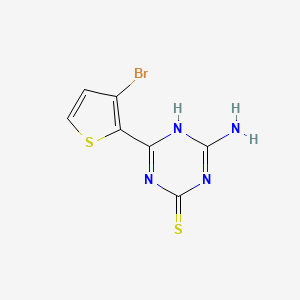
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
